

1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde IUPAC nomenclature and synonyms

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Compound of Interest

Compound Name: 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

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An In-depth Technical Guide to 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

This technical guide provides a comprehensive overview of the chemical compound **1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde**, tailored for researchers, scientists, and professionals in the field of drug development. The guide covers its nomenclature, physicochemical properties, a generalized synthesis protocol, and its potential significance in medicinal chemistry.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure featuring a pyridine ring attached to the nitrogen of a pyrrole ring, which in turn has a carbaldehyde group at the second position, is systematically named according to IUPAC nomenclature.

IUPAC Name: 1-(pyridin-3-yl)pyrrole-2-carbaldehyde[1][2]

The compound is also known by several synonyms, which are frequently encountered in chemical literature and databases. These include:

- **1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde**[1]
- 1-(3-Pyridinyl)-1H-pyrrole-2-carbaldehyde[2]

- 1-(3-Pyridyl)pyrrole-2-carboxaldehyde
- CAS Number: 383136-42-3[1]

Physicochemical Properties

A summary of the key physicochemical properties of **1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde** is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ N ₂ O	[1]
Molecular Weight	172.18 g/mol	[1]
Appearance	Solid (form may vary)	
Solubility	Soluble in common organic solvents	
Melting Point	Not explicitly reported	
Boiling Point	Not explicitly reported	

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde** is not readily available in the reviewed literature, a generalized two-step synthetic approach can be proposed based on established methods for the synthesis of N-aryl pyrroles and the formylation of pyrrole rings. This involves the Clauson-Kaas reaction for the pyrrole ring formation followed by a Vilsmeier-Haack formylation.

Step 1: Synthesis of 1-(Pyridin-3-yl)-1H-pyrrole

This step involves the reaction of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran under acidic conditions.

- Reactants:

- 3-Aminopyridine
- 2,5-Dimethoxytetrahydrofuran
- Glacial acetic acid (as solvent and catalyst)
- Procedure:
 - Dissolve 3-aminopyridine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
 - Add 2,5-dimethoxytetrahydrofuran to the solution.
 - Heat the reaction mixture to reflux and maintain for several hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.
 - Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.
 - Collect the precipitate by filtration, wash with water, and dry under vacuum.
 - Purify the crude product by recrystallization or column chromatography.

Step 2: Formylation of 1-(Pyridin-3-yl)-1H-pyrrole

This step utilizes the Vilsmeier-Haack reaction to introduce a formyl group at the C2 position of the pyrrole ring.

- Reactants:
 - 1-(Pyridin-3-yl)-1H-pyrrole
 - Phosphorus oxychloride (POCl_3)
 - N,N-Dimethylformamide (DMF)

- Procedure:
 - In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF in an ice bath.
 - Slowly add phosphorus oxychloride to the cooled DMF with constant stirring.
 - After the addition is complete, add a solution of 1-(Pyridin-3-yl)-1H-pyrrole in a suitable solvent (e.g., dichloromethane) dropwise to the Vilsmeier reagent.
 - Allow the reaction mixture to stir at room temperature for several hours.
 - Monitor the reaction by TLC.
 - Once the reaction is complete, carefully pour the mixture onto crushed ice.
 - Neutralize the solution with an aqueous solution of sodium hydroxide or sodium acetate.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
 - Purify the resulting crude **1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde** by column chromatography.

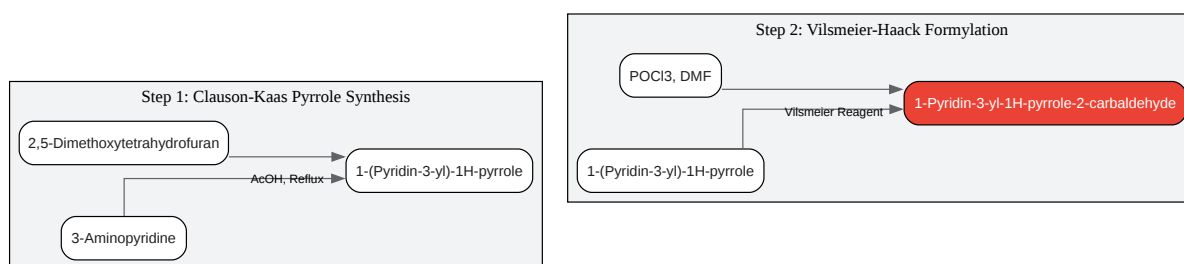
Potential Applications in Drug Discovery

The **1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde** scaffold is of significant interest in medicinal chemistry. The pyrrole ring is a common motif in many biologically active compounds, and the pyridine moiety can enhance solubility and provide a key interaction point with biological targets. The carbaldehyde group serves as a versatile synthetic handle for further molecular elaboration, allowing for the creation of diverse chemical libraries for screening against various therapeutic targets.

Derivatives of pyrrole-2-carbaldehyde have been explored for a range of biological activities, although specific data for the title compound is limited. The general class of N-arylpyrroles has shown promise in the development of agents with various pharmacological effects.

Synthetic Pathway Overview

The following diagram illustrates the generalized synthetic pathway for **1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde** as described in the experimental protocol section.



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Caption: Generalized two-step synthesis of **1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde**.

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